4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Medicinal chemistry programs targeting drug-resistant EGFR mutations require precise quinazoline scaffolds. The 5-methylthiophene moiety of this intermediate provides distinct electronic/steric properties vs. unsubstituted or phenyl analogs. - Delivers ~5x potency improvement in 4-anilinoquinazoline derivatives vs. phenyl-based inhibitors (cellular IC50 as low as 0.98 μM). - Enables SAR exploration for multi-targeted kinase inhibitors (B-Raf V600E, EGFR T790M, VEGFR-2, FGFR1, CDK1). - 4-Chloro leaving group supports rapid SₙAr diversification for library synthesis.

Molecular Formula C13H9ClN2S
Molecular Weight 260.74 g/mol
CAS No. 1019325-36-0
Cat. No. B3374431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(5-methylthiophen-2-yl)quinazoline
CAS1019325-36-0
Molecular FormulaC13H9ClN2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=N2)Cl
InChIInChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)13-15-10-5-3-2-4-9(10)12(14)16-13/h2-7H,1H3
InChIKeyLUFFPVVGEVYRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(5-methylthiophen-2-yl)quinazoline Intermediate


4-Chloro-2-(5-methylthiophen-2-yl)quinazoline is a halogenated heteroaromatic building block featuring a quinazoline core substituted with a reactive 4‑chloro leaving group and a 2‑(5‑methylthiophen‑2‑yl) moiety . The compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceutically relevant quinazoline derivatives [1], particularly those targeting protein kinases [2]. Its molecular formula is C₁₃H₉ClN₂S, and it possesses a predicted density of 1.351 ± 0.06 g/cm³ and a predicted boiling point of 326.9 ± 34.0 °C [3]. The 4‑chloro group enables nucleophilic aromatic substitution (SₙAr) reactions, while the 5‑methylthiophene substituent imparts distinct electronic and steric properties that can influence downstream biological activity [4].

Halogenated quinazoline intermediate for SₙAr diversification
5-methylthiophene imparts distinct electronic/steric properties
Reported SAR advantage in kinase inhibitor lead generation

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline vs. Generic 4-Chloroquinazolines


Generic 4‑chloroquinazoline intermediates (e.g., 4‑chloro‑2‑phenylquinazoline, 4‑chloro‑2‑(2‑thienyl)quinazoline, or 4‑chloro‑6,7‑dimethoxyquinazoline) lack the precise electronic and steric profile conferred by the 5‑methylthiophen‑2‑yl substituent [1]. Structure‑activity relationship (SAR) studies on thiophene‑bearing quinazoline EGFR inhibitors demonstrate that modifications to the 5‑position of the thiophene ring directly impact antiproliferative potency [2]. Specifically, the presence of a 5‑methyl group on the thiophene alters the electron density of the heterocycle and influences π‑stacking interactions within the ATP‑binding pocket of kinases [3]. Replacing this compound with an unsubstituted or differently substituted analog would therefore alter the electronic properties of the final conjugate and likely compromise target affinity or selectivity in downstream applications [4].

Target Compound 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline
Generic 4-Chloroquinazolines e.g., 4-chloro-2-phenylquinazoline
Electronic / π-Stacking
Optimized for kinase ATP pocket
May lack specific π-interactions
SAR Potency Context
Reported sub-µM cellular IC50
Significantly reduced activity context
IP Landscape
Claimed multi-kinase inhibition
May limit scaffold versatility

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline: Supporting Evidence


Superior SₙAr Reactivity

4‑Chloro‑2‑(5‑methylthiophen‑2‑yl)quinazoline exhibits enhanced electrophilicity at the C4 position relative to 4‑chloro‑2‑phenylquinazoline due to the electron‑donating nature of the 5‑methylthiophene group [1]. In nucleophilic aromatic substitution (SₙAr) reactions with amine nucleophiles under identical conditions (K₂CO₃, acetone, reflux, 6 h), the target compound achieves >90% conversion to 4‑amino‑2‑(5‑methylthiophen‑2‑yl)quinazoline derivatives, whereas 4‑chloro‑2‑phenylquinazoline yields 70–80% conversion under the same conditions [2]. This differential reactivity translates to improved synthetic efficiency and reduced purification burden [3].

SₙAr Conversion Rate
Head-to-head
Target >90% vs Comparator 70–80%
Supports efficient synthesis and purification
Conditions: K₂CO₃, acetone, reflux, 6 h
Medicinal Chemistry Organic Synthesis Kinase Inhibitor Synthesis

Enhanced EGFR Inhibitor Potency

Derivatization of 4‑chloro‑2‑(5‑methylthiophen‑2‑yl)quinazoline via SₙAr amination yields 4‑anilinoquinazoline analogs that exhibit superior EGFR inhibitory activity compared to analogous compounds derived from 4‑chloro‑2‑phenylquinazoline [1]. In a comparative study, the 5‑methylthiophene‑containing analog 5e (derived from the target compound) demonstrated an IC₅₀ of 0.98 μM against A431 epidermoid carcinoma cells (EGFR‑overexpressing), which is nearly equipotent to erlotinib (IC₅₀ = 0.95 μM) [2]. In contrast, the corresponding phenyl analog exhibited significantly reduced activity (IC₅₀ = 5.2 μM) [3]. Western blot analysis confirmed that 5e potently inhibits EGFR autophosphorylation in A431 cells [4].

EGFR Cellular Potency
Reported
Analog IC50 0.98 µM (vs 5.2 µM Phenyl)
Reported equipotent to erlotinib in A431 assay
MTT assay, 72 h, EGFR-overexpressing cells
EGFR Inhibition Cancer Cell Proliferation Kinase Assay

Balanced Physicochemical Profile

The 5‑methylthiophene substituent in 4‑chloro‑2‑(5‑methylthiophen‑2‑yl)quinazoline contributes to a balanced lipophilicity profile (cLogP ≈ 3.8) compared to more lipophilic analogs such as 4‑chloro‑2‑(5‑bromothiophen‑2‑yl)quinazoline (cLogP ≈ 4.5) [1]. Structure‑activity relationship (SAR) analyses of thiophene‑bearing quinazoline EGFR inhibitors indicate that electron‑withdrawing hydrophobic groups at the 5‑position of the thiophene are preferred for potency, but excessive lipophilicity can adversely affect solubility and metabolic stability [2]. The methyl group provides an optimal balance, maintaining sufficient lipophilicity for membrane permeability while avoiding the excessive cLogP values that correlate with poor aqueous solubility and higher clearance rates [3].

Lipophilicity (cLogP)
Class-level
cLogP ≈ 3.8 (vs 4.5 Br, 3.2 Phenyl)
May support ADME property optimization
Calculated profile, ACD/Labs
Lipophilicity Drug-likeness ADME Prediction

Multi-Kinase Patent Coverage

Quinazoline compounds bearing 2‑aryl substituents, including thiophene derivatives, are explicitly claimed in US Patent 8,785,459 as inhibitors of multiple clinically relevant protein kinases [1]. The patent discloses that compounds within the claimed genus exhibit inhibitory activity against B‑Raf (including V600E mutant), C‑Raf, EGFR (including T790M mutant), VEGFR‑2, FGFR1, and CDK1 [2]. In contrast, many earlier quinazoline kinase inhibitor patents (e.g., gefitinib and erlotinib analogs) are limited to EGFR or a narrower kinase spectrum [3]. The broad kinase inhibition profile of this structural class provides a strategic advantage for developing multi‑targeted anticancer agents and for overcoming resistance mechanisms [4].

Kinase IP Profile
Patent context
B-Raf, EGFR, VEGFR-2, FGFR1, CDK1
Broad kinase coverage context reported
US Patent 8,785,459 biochemical assays
Intellectual Property Kinase Inhibition Cancer Therapeutics

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline Applications


Synthesis of Potent EGFR Inhibitors

Researchers developing next‑generation EGFR inhibitors can leverage 4‑chloro‑2‑(5‑methylthiophen‑2‑yl)quinazoline as a key intermediate to prepare 4‑anilinoquinazoline derivatives with cellular IC₅₀ values as low as 0.98 μM against EGFR‑overexpressing A431 cells, equipotent to erlotinib [1]. The 5‑methylthiophene moiety provides a ~5‑fold potency enhancement over phenyl analogs, making this scaffold particularly suitable for programs targeting gefitinib‑ or erlotinib‑resistant cancers where maintaining EGFR affinity is critical [2].

Multi-Targeted Kinase Inhibitor Development

Given the broad kinase inhibition profile claimed for 2‑arylquinazoline derivatives in US Patent 8,785,459, this intermediate is ideally suited for medicinal chemistry campaigns aimed at discovering multi‑targeted kinase inhibitors [3]. The scaffold offers potential activity against B‑Raf (V600E), C‑Raf, EGFR (T790M), VEGFR‑2, FGFR1, and CDK1, providing a strategic entry point for designing compounds that address tumor heterogeneity and resistance mechanisms through simultaneous inhibition of multiple signaling pathways [4].

Thiophene-Quinazoline SAR Exploration

The compound serves as an essential building block for systematic SAR exploration of thiophene‑bearing quinazoline kinase inhibitors [5]. Its 4‑chloro group allows facile diversification via SₙAr reactions with various amine nucleophiles, enabling rapid library synthesis [6]. The 5‑methyl group on the thiophene provides a defined reference point for evaluating substituent effects (e.g., halogen, alkyl, or aryl replacement) on kinase selectivity and cellular potency [7].

p38α MAPK and ASK1 Chemical Probe Development

2‑Arylquinazoline scaffolds have been validated as ATP‑competitive inhibitors of p38α MAPK and apoptosis signal‑regulating kinase 1 (ASK1) [8]. 4‑Chloro‑2‑(5‑methylthiophen‑2‑yl)quinazoline can be functionalized to generate selective chemical probes for investigating the role of these kinases in inflammatory signaling and cellular stress responses [9]. Derivatives from related scaffolds have demonstrated submicromolar inhibitory activities against ASK1, establishing the viability of this chemotype for probe development [10].

Application
Selection Property
Validation Focus
EGFR Inhibitor Synthesis
5-Methylthiophene SAR advantage
Cellular target engagement assay
Multi-Kinase Development
Broad scaffold inhibition profile
Panel screening & selectivity profiling
Thiophene SAR Exploration
Reactive 4-Cl handle for library synthesis
High-throughput SₙAr derivatization
p38α/ASK1 Probe Development
2-Arylquinazoline chemotype
Target affinity & pathway modulation

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19 linked technical documents
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